molecular formula C26H25N3O2S B4229054 ethyl 4-({[2-(1H-indol-3-yl)-2-phenylethyl]carbamothioyl}amino)benzoate

ethyl 4-({[2-(1H-indol-3-yl)-2-phenylethyl]carbamothioyl}amino)benzoate

Cat. No.: B4229054
M. Wt: 443.6 g/mol
InChI Key: XAHMTUJMBYRLDO-UHFFFAOYSA-N
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Description

Ethyl 4-[({[2-(1H-indol-3-yl)-2-phenylethyl]amino}carbonothioyl)amino]benzoate is a complex organic compound that features an indole moiety, a phenylethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[2-(1H-indol-3-yl)-2-phenylethyl]carbamothioyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the phenylethyl group. The final step involves the formation of the benzoate ester. Specific reagents and conditions may include the use of N,N-dimethylmethylene ammonium chloride in acetic acid for the installation of the gramine side chain .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({[2-(1H-indol-3-yl)-2-phenylethyl]amino}carbonothioyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[({[2-(1H-indol-3-yl)-2-phenylethyl]amino}carbonothioyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-({[2-(1H-indol-3-yl)-2-phenylethyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-[({[2-(1H-indol-3-yl)-2-phenylethyl]amino}carbonothioyl)amino]benzoate can be compared with other indole derivatives, such as:

The uniqueness of ethyl 4-({[2-(1H-indol-3-yl)-2-phenylethyl]carbamothioyl}amino)benzoate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-(1H-indol-3-yl)-2-phenylethyl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-2-31-25(30)19-12-14-20(15-13-19)29-26(32)28-16-22(18-8-4-3-5-9-18)23-17-27-24-11-7-6-10-21(23)24/h3-15,17,22,27H,2,16H2,1H3,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHMTUJMBYRLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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